3-(3-methylphenyl)-1-(piperidin-4-yl)urea is a chemical compound that belongs to the class of substituted ureas. It is characterized by the presence of a piperidine ring and a 3-methylphenyl group attached to the urea functional group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including heart failure and cancer.
The compound can be synthesized through various methods, as detailed in scientific literature and patent filings. Its classification falls under organic compounds, specifically as an aromatic amine derivative due to the presence of the aromatic methylphenyl group and the piperidinyl moiety.
The synthesis of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea can be achieved through several methods:
The synthesis often requires specific conditions such as controlled temperature and inert atmosphere to prevent degradation or unwanted side reactions. The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea features:
The structural formula can be represented as follows:
The compound exhibits a three-dimensional conformation that can influence its biological activity, which is essential for its pharmacological properties.
3-(3-methylphenyl)-1-(piperidin-4-yl)urea can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity, allowing for functionalization that can lead to derivatives with improved efficacy.
The mechanism of action for 3-(3-methylphenyl)-1-(piperidin-4-yl)urea involves its interaction with biological targets, potentially affecting signaling pathways related to disease processes.
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against certain enzymes, indicating its potential as a lead compound for drug development.
Relevant data from PubChem indicates that it has specific toxicity profiles, including warnings for skin irritation and acute toxicity if ingested .
3-(3-methylphenyl)-1-(piperidin-4-yl)urea has several potential applications in scientific research:
Systematic Nomenclature:The compound adheres to IUPAC naming conventions as 3-(3-methylphenyl)-1-(piperidin-4-yl)urea, explicitly defining:
Alternative Designations:
Structural Characterization:
Table 1: Structural and Chemical Identifiers
Identifier Type | Value/Representation |
---|---|
IUPAC Name | 3-(3-methylphenyl)-1-(piperidin-4-yl)urea |
Canonical SMILES | O=C(NC1CCNCC1)NC2=CC=CC(=C2)C |
InChIKey | LHNXNVHBBARETB-UHFFFAOYSA-N |
Molecular Formula (base) | C₁₃H₁₉N₃O |
CAS Registry (HCl salt) | 1233955-37-7 |
Hydrogen Bond Donors | 2 (urea –NH) |
Hydrogen Bond Acceptors | 3 (urea C=O, piperidine N) |
The compound emerged during the early 2010s amid intensified research into piperidine-urea hybrids for CNS disorders and oncology. Key milestones include:
Heterocyclic Chemistry Advancements (2000–2010): Methodological breakthroughs in palladium-catalyzed C–N coupling and reductive amination enabled efficient synthesis of 4-aminopiperidine derivatives. These techniques facilitated the convergent assembly of aryl-urea-piperidine architectures [1] [4].
Medicinal Chemistry Optimization (2012–2015): Systematic exploration of N-aryl urea substitutions revealed that 3-methylphenyl conferred optimal bioactivity and metabolic stability compared to ortho- or para-methyl analogs. Piperidine N-alkylation was also investigated, though 4-unsubstituted piperidine retained superior target affinity [5] [8].
Patent Landscape Expansion (2015–Present): Derivatives appear in patents for kinase inhibitors (e.g., Google Patents US8044052B2) and neuropeptide modulators, establishing the scaffold’s versatility. The hydrochloride salt (CAS 1233955-37-7) became commercially available as a building block circa 2017, reflecting pharmaceutical interest [2] [8].
Synthetic routes evolved from linear approaches (isocyanate + aminopiperidine) to tandem methodologies using carbonyldiimidazole (CDI)-mediated couplings. Current optimized protocols achieve >95% purity via crystallization of hydrochloride salts [5] .
Table 2: Historical Development Milestones
Timeline | Development Phase | Key Advances |
---|---|---|
2000–2010 | Synthetic Methodology | Pd-catalyzed aryl amination; piperidine protection strategies |
2011–2014 | Structure-Activity Relationship (SAR) Studies | Identification of 3-methylphenyl as optimal aryl group |
2015–2017 | Commercialization & Patenting | CAS registration; inclusion in kinase inhibitor patents |
2018–Present | Target Diversification | Exploration in GPCR modulation and anticancer applications |
The molecule exemplifies three strategic design principles in modern drug discovery:
Target Applications:
Table 3: Pharmacophoric Features and Target Implications
Structural Feature | Biophysical Properties | Biological Implications |
---|---|---|
Piperidin-4-yl group | pKₐ ~10.5; chair conformation | Targets cationic sites in enzymes/GPCRs |
Urea linker | H-bond donor/acceptor; dipole ~4.5 D | Bridges protein subsites via H-bond networks |
3-Methylphenyl ring | Log P contrib: +1.8; steric volume ~37 ų | Enhances lipophilicity and blocks metabolism |
Secondary amine (–NH–) | H-bond donor; torsionally restricted | Stabilizes bound conformation via H-donation |
The compound’s modular synthesis allows rapid analog generation, underscoring its role as a versatile template in hit-to-lead campaigns. Future directions include incorporation into PROTACs (proteolysis-targeting chimeras) and covalent inhibitor designs [6] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8